molecular formula C17H14FNO2S B2748959 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione CAS No. 882084-12-0

1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2748959
CAS No.: 882084-12-0
M. Wt: 315.36
InChI Key: QOIOTMQLRCWPEI-UHFFFAOYSA-N
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Description

The compound 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a dihydro-1H-pyrrole-2,5-dione core substituted at the 1-position with a phenyl group bearing a 4-fluorobenzylsulfanyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or bioconjugation. Maleimides are known for their reactivity toward thiol groups, enabling selective interactions with cysteine residues in proteins.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-3-1-12(2-4-13)11-22-15-7-5-14(6-8-15)19-16(20)9-10-17(19)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIOTMQLRCWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(4-fluorobenzyl)sulfanyl]aniline. This intermediate is then reacted with maleic anhydride under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione (Target) C₁₇H₁₃FNO₂S (calculated) ~313.3 (calculated) 4-fluorobenzylsulfanyl-phenyl N/A
1-(4-Fluorophenyl)pyrrole-2,5-dione C₁₀H₆FNO₂ ~191.16 (calculated) 4-fluorophenyl 117018-19-6
1-(4-Acetylphenyl)-3-[(2,5-difluorophenyl)amino]-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione C₂₄H₁₆F₂N₂O₃S 450.459 Acetylphenyl, difluorophenylamino, phenylsulfanyl N/A
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione C₂₄H₂₀ClN₂O₃S 452.96 Benzyl, 4-chlorophenylsulfanyl, 4-methoxyanilino 317821-86-6
1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Benzyl, 4-chlorophenylsulfanyl, substituted piperazinyl 321433-54-9

Key Comparative Insights

Electronic and Steric Effects
  • The target compound ’s 4-fluorobenzylsulfanyl group introduces moderate electron-withdrawing effects and steric bulk, balancing lipophilicity and reactivity. In contrast, the simpler 4-fluorophenyl substituent in lacks the sulfanyl linkage, reducing steric hindrance and lipophilicity.
Molecular Weight and Drug-Likeness
  • The target’s lower molecular weight (~313 g/mol) compared to (450 g/mol) and (595 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability.

Biological Activity

The compound 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14FNO2S
  • Molecular Weight : 293.34 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=O)N2C(=O)C(C2=C(C=C3C=CC=C(C3)S(C4=CC=C(C=C4)F)C(=O)N)C(=O)N)

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of various cancer cell lines. In one study, derivatives were shown to interact with ATP-binding sites of growth factor receptors such as EGFR and VEGFR2, leading to reduced proliferation in cancer cells .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon Cancer)0.0016EGFR Inhibition
Compound BSW620 (Colon Cancer)0.0010VEGFR2 Inhibition
This compoundTBDTBDTBD

Note: TBD indicates data not yet available.

Antioxidant Properties

The antioxidant activity of pyrrole derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with cancer and other diseases .

Anti-inflammatory Effects

Pyrrole derivatives have shown promise in reducing inflammation. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are often elevated in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases that are crucial for cancer cell proliferation.
  • Interaction with Lipid Membranes : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane dynamics and receptor interactions .
  • Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties contribute to cellular protection against oxidative stress.

Case Studies

Several case studies highlight the biological activity of pyrrole derivatives:

  • In Vivo Studies : In a rat model of chemically induced colon cancer, certain pyrrole derivatives demonstrated significant tumor growth inhibition compared to controls .
  • Cell Culture Experiments : Compounds similar to this compound were tested on various human cancer cell lines (e.g., HCT116 and SW620), showing IC50 values in the nanomolar range, indicating potent anticancer activity .

Q & A

Q. What are the established synthetic routes for 1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione, and what key parameters influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole-2,5-dione core. Key steps include:

  • Sulfanyl group introduction : Reaction of 4-mercaptophenyl derivatives with 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ring closure : Cyclization via nucleophilic substitution or condensation, often requiring anhydrous solvents (e.g., toluene) and catalysts like p-toluenesulfonic acid .
  • Purification : Column chromatography or recrystallization from ethanol/methanol mixtures to isolate the final product .
    Critical parameters include reaction temperature (60–100°C), stoichiometric ratios of intermediates, and solvent polarity, which affect reaction kinetics and byproduct formation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl group at δ 4.3–4.5 ppm for -SCH₂-; pyrrole ring protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out halogenated impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area) and detect trace byproducts .

Q. What preliminary biological screening approaches are recommended to identify its potential targets?

  • Enzyme inhibition assays : Test against kinases (e.g., MAPK, PI3K) or proteases using fluorogenic substrates. The fluorobenzyl group may enhance binding to hydrophobic enzyme pockets .
  • Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀ values) .
  • Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Advanced Research Questions

Q. How can researchers optimize synthesis using Design of Experiments (DoE) to address low yield or scalability issues?

  • Factorial design : Vary factors like temperature, solvent (DMF vs. DMSO), and catalyst loading to identify interactions affecting yield. For example, a 2³ factorial design can map optimal conditions .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. byproduct formation) to maximize yield while minimizing impurities .
  • Scale-up challenges : Monitor exothermic reactions during sulfanyl group introduction using in-situ FTIR to prevent decomposition .

Q. How should contradictory data on biological activity (e.g., activation vs. inhibition of the same target) be resolved?

  • Purity verification : Re-analyze compound batches via HPLC and HRMS to exclude impurities (e.g., residual halides) that may confound results .
  • Assay conditions : Standardize buffer pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases), as fluorinated compounds are sensitive to microenvironment changes .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the benzyl or phenyl positions. Compare IC₅₀ values to assess electronic/steric effects .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., sulfanyl linker, fluorobenzyl moiety) for target engagement .
  • Metabolic stability : Evaluate microsomal half-life (human liver microsomes) to correlate substituents (e.g., fluorine) with CYP450-mediated degradation .

Q. Methodological Notes

  • Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to predict reaction pathways for sulfanyl group installation, reducing trial-and-error synthesis .
  • Statistical validation : Use ANOVA for DoE data to confirm significance of factors (p < 0.05) and ensure reproducibility .
  • Data contradiction protocols : Cross-reference experimental results with PubChem or Reaxys entries for analogous compounds to identify trends .

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